PF-05085727
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVEYUXRBIMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of PF-05089771, a Selective Nav1.7 Inhibitor
A Note on Compound Identification: Initial searches for "PF-05085727" primarily identify it as a phosphodiesterase 2A (PDE2A) inhibitor. However, the context of detailed mechanistic inquiry for pain research strongly points towards a similarly named compound, PF-05089771 . This document will focus on PF-05089771, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which has been the subject of extensive investigation as a novel analgesic.
Core Mechanism of Action
PF-05089771 is a small-molecule arylsulfonamide that functions as a potent and highly selective antagonist of the voltage-gated sodium channel Nav1.7.[1][2][3][4][5] Its mechanism is distinguished by its state-dependent inhibition, preferentially binding to and stabilizing the inactivated states of the channel over the resting state.[1][2][6][7][8][9] This mode of action makes it particularly effective at silencing hyperexcitable neurons characteristic of chronic pain states, while having minimal effect on normal neuronal activity.
State-Dependent Binding to a Novel Site
The inhibitory action of PF-05089771 is intricately linked to the conformational state of the Nav1.7 channel. The channel cycles between three main states: resting (closed), open, and inactivated. PF-05089771 exhibits a profound preference for the inactivated state, with an IC50 in the low nanomolar range, compared to a micromolar affinity for the resting state.[8]
A key feature of its mechanism is its unique binding site. Unlike traditional local anesthetics that physically block the channel's inner pore, PF-05089771 interacts with the voltage-sensor domain (VSD) of Domain IV (VSD4) on the extracellular side of the channel.[1][6][7][9][10][11] The movement of the VSD4 is critical for channel inactivation. It is hypothesized that depolarization triggers a conformational change in the VSD4, which in turn exposes a high-affinity binding site for PF-05089771.[6] By binding to this site, the compound "traps" or stabilizes the VSD4 in its outward, inactivated position. This prevents the channel from returning to the resting state, thereby rendering it non-conducting and unable to propagate action potentials.[1][6][10]
The kinetics of this interaction are characterized by a slow, depolarization-dependent onset of block and a similarly slow recovery.[1][6] The degree of inhibition is more dependent on the cumulative time the channel spends in a depolarized state rather than its occupancy in a specific fast- or slow-inactivated state.[1][6]
Role in Nociceptive Signaling
The Nav1.7 channel is a critical component of the pain signaling pathway. It is preferentially expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and sympathetic ganglion neurons.[12][13] Within these neurons, Nav1.7 channels are concentrated at the nerve endings, where they act as "threshold channels." They amplify small, sub-threshold depolarizations generated by noxious stimuli, bringing the neuron to the threshold required to fire an action potential.[12][14] This action potential then propagates along the nerve fiber to the spinal cord, initiating the sensation of pain.[12]
PF-05089771 disrupts this process at its earliest stage. By selectively inhibiting Nav1.7 in its inactivated state, the compound effectively dampens the amplification of generator potentials at the nociceptor terminal. This reduces neuronal hyperexcitability and prevents the initiation and conduction of pain signals, without affecting other sensory modalities or essential physiological functions controlled by other sodium channel subtypes.[2]
Quantitative Pharmacology
The potency and selectivity of PF-05089771 have been extensively characterized using electrophysiological assays. The data below summarizes its inhibitory activity against Nav1.7 from various species and its selectivity profile across other human Nav channel subtypes.
Potency Across Species (IC50)
| Channel Ortholog | IC50 (nM) | Reference(s) |
| Human Nav1.7 | 11 | [4][5][6] |
| Mouse Nav1.7 | 8 | [4][5] |
| Cynomolgus Monkey Nav1.7 | 12 | [5] |
| Dog Nav1.7 | 13 | [5] |
| Rat Nav1.7 | 171 | [4][5] |
| Data reflects potency against the inactivated state of the channel. |
Selectivity Profile Against Human Nav Channels (IC50)
| Channel Subtype | IC50 (µM) | Selectivity vs. hNav1.7 (approx. fold) | Reference(s) |
| Nav1.2 | 0.11 | ~10x | [4][5] |
| Nav1.6 | 0.16 | ~15x | [4] |
| Nav1.1 | 0.85 | ~77x | [4] |
| Nav1.4 | 10 | ~909x | [4][5] |
| Nav1.3 | 11 | ~1000x | [4][5] |
| Nav1.5 | 25 | >1000x | [4][5] |
| Nav1.8 | >10 | >1000x | [5] |
| Selectivity was assessed against the inactivated state for each channel subtype. |
The compound demonstrates remarkable selectivity for Nav1.7 over the cardiac (Nav1.5) and peripheral nerve (Nav1.8) tetrodotoxin-resistant (TTX-R) channels, which is a critical feature for minimizing cardiovascular and other off-target side effects.[5][8][11]
Key Experimental Protocols
The mechanism of action of PF-05089771 was elucidated through a series of specialized in vitro experiments.
Whole-Cell Patch-Clamp Electrophysiology
This is the cornerstone technique for characterizing ion channel modulators. The protocol involves:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the specific human Nav channel subtype of interest are commonly used.[2][7]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane voltage and measurement of the ion currents flowing through the channels. Automated patch-clamp systems, such as the PatchXpress, are often employed for higher throughput.[2][8][11]
-
State-Dependence Assessment: To determine the affinity for different channel states, specific voltage-clamp protocols are applied:
-
Resting State Protocol: The cell membrane is held at a very negative potential (e.g., -110 mV) to ensure most channels are in the resting state. Short depolarizing pulses are then applied to open the channels, and the resulting current is measured before and after drug application.[2][8]
-
Inactivated State Protocol: The membrane is held at a more depolarized potential (e.g., -60 to -70 mV), which mimics physiological resting potentials and causes a significant fraction of Nav1.7 channels to enter an inactivated state. A test pulse is then applied to measure the current from the remaining non-inactivated channels. This protocol is used to determine the IC50 for the inactivated state.[2][8][11]
-
Site-Directed Mutagenesis
To identify the binding site, specific amino acids in the Nav1.7 protein are mutated, and the effect on the potency of PF-05089771 is measured using patch-clamp electrophysiology. A significant reduction in potency following a mutation indicates that the altered amino acid is part of the binding site. Studies showed that mutations in the VSD4 dramatically reduced the inhibitory activity of PF-05089771, whereas mutations at the known binding sites for local anesthetics or tetrodotoxin (B1210768) had little effect.[11]
Native Neuron Functional Assays
To confirm the relevance of the findings in a more physiological system, experiments are performed on primary sensory neurons isolated from dorsal root ganglia (DRG) of mice or humans.[2]
-
Current-Clamp Recordings: In this configuration, the firing of action potentials in response to a current injection is measured. Application of PF-05089771 has been shown to block action potential firing in these native nociceptors, confirming its ability to reduce neuronal excitability.[2]
Conclusion
PF-05089771 is a pioneering example of a highly selective, state-dependent Nav1.7 inhibitor. Its mechanism of action, involving the stabilization of the channel's inactivated state via a novel binding site on the VSD4, represents a sophisticated approach to targeting pain pathways. While the compound ultimately failed to demonstrate broad analgesic efficacy in late-stage clinical trials for conditions like diabetic peripheral neuropathy, its development provided invaluable insights into the pharmacology of Nav1.7 and the complexities of translating preclinical potency into clinical success.[10][14] The detailed characterization of its mechanism continues to inform the design of next-generation Nav1.7 inhibitors and the broader field of pain drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 3. PF-05089771 - Wikipedia [en.wikipedia.org]
- 4. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PF-05089771 | 1430806-03-3 | Benchchem [benchchem.com]
- 10. medcentral.com [medcentral.com]
- 11. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The PDE2A Inhibitor PF-05085727: A Technical Guide for Neuroscience and Cognition Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in cyclic nucleotide signaling within the central nervous system. By preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), this compound modulates downstream signaling pathways implicated in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Mechanism of Action: PDE2A Inhibition
This compound exerts its effects by selectively inhibiting the PDE2A enzyme. PDE2A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cGMP.[1] However, its activity is allosterically activated by cGMP binding to its GAF-B domain. In neuronal cells, the inhibition of PDE2A by this compound leads to an accumulation of intracellular cGMP. This increase in cGMP can then influence a variety of downstream effectors, including protein kinase G (PKG), cyclic nucleotide-gated (CNG) ion channels, and other phosphodiesterases, thereby modulating neuronal function and synaptic plasticity.[1]
Signaling Pathway of this compound Action
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical research on this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 2 nM | N/A | In vitro enzyme assay | |
| Selectivity vs PDE1 | >4000-fold | N/A | In vitro enzyme assay | |
| Selectivity vs PDE3-11 | >4000-fold | N/A | In vitro enzyme assay | |
| In vitro inhibitory activity of this compound. |
| Brain Region | cGMP Increase (Fold over vehicle) | Species | Dosage | Time Point | Reference |
| Cortex | Data not available | Rat | - | - | |
| Hippocampus | Data not available | Rat | - | - | |
| Striatum | Data not available | Rat | - | - | |
| In vivo effects of this compound on brain cGMP levels. |
| Behavioral Task | Treatment Group | Outcome Measure | Result | Species | Reference |
| Contextual Fear Conditioning | This compound | Freezing Percentage | Data not available | Rat | |
| Vehicle | Freezing Percentage | Data not available | Rat | ||
| Cognitive effects of this compound in behavioral assays. |
Key Experimental Protocols
In Vitro PDE2A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE2A.
Methodology:
-
Enzyme Preparation: Recombinant human PDE2A is expressed and purified.
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and a cGMP substrate.
-
Compound Dilution: Serially dilute this compound to a range of concentrations.
-
Reaction: Incubate the PDE2A enzyme with the cGMP substrate and varying concentrations of this compound.
-
Detection: The amount of hydrolyzed cGMP (5'-GMP) is quantified, typically using a scintillation proximity assay or fluorescence polarization.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Contextual Fear Conditioning
Objective: To assess the effect of this compound on associative learning and memory.
Methodology:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a video camera for recording behavior.
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Training (Day 1):
-
Place the rat in the conditioning chamber and allow for a 2-minute exploration period.
-
Deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds) as the unconditioned stimulus (US).
-
The context of the chamber serves as the conditioned stimulus (CS).
-
Administer this compound or vehicle at a predetermined time before or after training.
-
-
Testing (Day 2):
-
Place the rat back into the same conditioning chamber.
-
Record the amount of time the animal spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).
-
-
Data Analysis: The percentage of time spent freezing is calculated and compared between the this compound-treated and vehicle-treated groups.
In Vivo Electrophysiology (Proposed)
Objective: To determine if this compound modulates LTP at Schaffer collateral-CA1 synapses.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices from rats.
-
Recording: Obtain baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.
-
Drug Application: Perfuse the slices with this compound or vehicle.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS.
-
Data Analysis: Compare the magnitude and stability of LTP between the this compound-treated and vehicle-treated slices.
Discussion and Future Directions
This compound represents a valuable research tool for investigating the role of the cGMP signaling pathway in cognitive processes. Its high potency and selectivity for PDE2A allow for targeted interrogation of this enzyme's function in neuronal circuits underlying learning and memory.
Future research should focus on elucidating the precise downstream targets of the elevated cGMP levels induced by this compound and how these molecular changes translate into alterations in synaptic efficacy and, ultimately, behavior. Further in vivo studies are warranted to establish a more comprehensive profile of its cognitive-enhancing effects across different learning and memory paradigms. Additionally, exploring the therapeutic potential of this compound in animal models of cognitive impairment associated with psychiatric and neurological disorders would be a logical next step in its development.
References
The Therapeutic Potential of PF-05085727: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective PDE2A Inhibitor for Cognitive Enhancement
This technical guide provides a comprehensive overview of the investigational compound PF-05085727, a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway for the treatment of cognitive disorders. This guide synthesizes the available preclinical data, outlines relevant experimental protocols, and visualizes the underlying biological mechanisms.
Core Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the PDE2A enzyme. PDE2A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cGMP, with a preference for cGMP. By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation in cells where PDE2A is expressed.[1] The brain, particularly regions involved in learning and memory such as the hippocampus and cortex, shows high expression of PDE2A. The resulting increase in intracellular cGMP levels is believed to be the primary mechanism through which this compound may enhance cognitive function.[1]
Quantitative Data
The available quantitative data for this compound highlight its potency and selectivity. This information is crucial for assessing its potential as a therapeutic agent and for designing further preclinical and clinical studies.
| Parameter | Value | Selectivity | Source |
| IC50 | 2 nM | >4,000-fold vs. PDE1 and PDE3-11 | [1] |
Note: As of this writing, detailed public information regarding the preclinical pharmacokinetics (PK), pharmacodynamics (PD), and in vivo efficacy of this compound is limited. The data presented here is based on initial characterizations of the compound.
Signaling Pathway
The inhibition of PDE2A by this compound initiates a cascade of signaling events that are thought to underlie its pro-cognitive effects. The elevation of cGMP levels activates protein kinase G (PKG), which in turn can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Activated CREB plays a critical role in synaptic plasticity and the formation of long-term memories.
Experimental Protocols
To facilitate further research and validation of this compound and other PDE2A inhibitors, this section provides detailed methodologies for key experiments.
PDE2A Inhibition Assay (In Vitro)
This protocol describes a common method to determine the in vitro potency of a test compound against the PDE2A enzyme.
Principle: The assay measures the conversion of a fluorescently labeled cGMP substrate to its linearized monophosphate form by PDE2A. The binding of this product to a specific binding agent results in a change in fluorescence polarization, which is proportional to enzyme activity.
Materials:
-
Recombinant human PDE2A enzyme
-
Fluorescein-labeled cGMP (F-cGMP)
-
PDE assay buffer
-
Binding agent
-
Test compound (this compound)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the microplate wells.
-
Add the PDE2A enzyme to each well, except for the negative control wells.
-
Initiate the enzymatic reaction by adding the F-cGMP substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the binding agent.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Measurement of Brain cGMP Levels (In Vivo)
This protocol outlines the procedure for quantifying cGMP levels in the brain of rodents following administration of a PDE2A inhibitor.
Principle: Brain tissue is collected at a specific time point after compound administration. The tissue is then processed to extract small molecules, and the concentration of cGMP is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Materials:
-
Test animals (e.g., mice or rats)
-
Test compound (this compound) formulated in a suitable vehicle
-
Anesthesia
-
Dissection tools
-
Homogenizer
-
Acidified organic solvent for extraction
-
LC-MS/MS system
Procedure:
-
Administer the test compound or vehicle to the animals at the desired dose and route.
-
At the designated time point, anesthetize the animals and collect the brain tissue.
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Homogenize the frozen tissue in the acidified organic solvent.
-
Centrifuge the homogenate to pellet the protein and cellular debris.
-
Collect the supernatant containing the cGMP.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify cGMP levels.
-
Normalize the cGMP concentration to the total protein content of the tissue sample.
Therapeutic Potential and Future Directions
The potent and selective inhibition of PDE2A by this compound, coupled with its ability to penetrate the brain, positions it as a promising candidate for the treatment of cognitive deficits in various neurological and psychiatric disorders. The elevation of cGMP in key brain regions involved in memory and executive function provides a strong mechanistic rationale for its therapeutic potential.
Future research should focus on:
-
Comprehensive Preclinical Profiling: Detailed in vivo studies are required to establish a clear pharmacokinetic/pharmacodynamic relationship and to assess the efficacy of this compound in relevant animal models of cognitive impairment.
-
Translational Biomarkers: The development of translational biomarkers, such as the measurement of cGMP levels in cerebrospinal fluid (CSF), will be crucial for guiding dose selection and demonstrating target engagement in human clinical trials.
-
Clinical Investigation: Should preclinical studies prove successful, well-designed clinical trials will be necessary to evaluate the safety, tolerability, and efficacy of this compound in patient populations with cognitive impairments.
References
The PDE2A Inhibitor PF-05085727 and its Implied Role in Neuronal Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05085727 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that has demonstrated potential for cognitive enhancement in preclinical studies.[1] By elevating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), this compound is positioned to modulate critical signaling pathways involved in synaptic plasticity, the cellular basis for learning and memory. This technical guide synthesizes the available information on the mechanism of action of this compound and extrapolates its effects on neuronal plasticity based on findings with other selective PDE2A inhibitors and the established role of the cGMP signaling cascade. While direct quantitative data for this compound's impact on long-term potentiation (LTP) and other plasticity metrics are not yet publicly detailed, this document provides a framework for understanding its potential therapeutic utility in neurological and psychiatric disorders characterized by cognitive deficits.
Introduction to this compound
This compound is a small molecule inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cGMP.[1] Notably, this compound exhibits high potency and selectivity for PDE2A, with an IC50 of 2 nM.[1] Its ability to penetrate the blood-brain barrier and increase cGMP accumulation in rodent brains underscores its potential as a therapeutic agent for central nervous system disorders.[1]
Mechanism of Action: PDE2A Inhibition and cGMP Elevation
PDE2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. The primary mechanism of action of this compound is the competitive inhibition of PDE2A, which leads to a significant increase in the intracellular concentration of cGMP in neuronal cells.[1] This elevation of cGMP is central to the compound's effects on neuronal function and plasticity.
Signaling Pathway of this compound-mediated Neuronal Plasticity
The increase in cGMP initiated by this compound is hypothesized to engage downstream signaling cascades that are known to be pivotal for synaptic plasticity.
Effects on Neuronal Plasticity: Evidence from Analogous Compounds
Direct experimental data on this compound's effect on neuronal plasticity are not extensively published. However, studies on other selective PDE2A inhibitors provide a strong basis for its expected pharmacological profile.
Enhancement of Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory. Inhibition of PDE2A has been shown to enhance hippocampal LTP.
Table 1: Expected Effects of this compound on Long-Term Potentiation (LTP) based on data from other PDE2A inhibitors.
| Parameter | Expected Effect of this compound | Rationale (Based on Analogous Compounds) |
| fEPSP Slope Potentiation | Increased magnitude and/or duration of potentiation | PDE2A inhibitors like Bay 60-7550 have been shown to significantly enhance the magnitude of LTP in hippocampal slices. |
| Induction Threshold | Lowered threshold for LTP induction | Increased cGMP levels can facilitate the signaling cascades required for LTP induction, potentially reducing the amount of stimulation needed. |
| Late-Phase LTP (L-LTP) | Enhancement of protein synthesis-dependent L-LTP | The cGMP-PKG-CREB pathway is known to be involved in the gene expression required for the maintenance of L-LTP. |
Modulation of Presynaptic Plasticity
Studies utilizing paired-pulse facilitation (PPF), a form of short-term plasticity that is sensitive to changes in presynaptic transmitter release probability, suggest a presynaptic site of action for PDE2A inhibitors.
Table 2: Anticipated Effects of this compound on Presynaptic Function.
| Parameter | Expected Effect of this compound | Rationale (Based on Analogous Compounds) |
| Paired-Pulse Facilitation (PPF) | Modulation of PPF ratio | The PDE2A inhibitor PF-999 has been shown to modulate PPF in the CA1 region of the hippocampus, indicating an effect on presynaptic release mechanisms. |
| Neurotransmitter Release | Potential increase in release probability | By modulating presynaptic ion channel function or the release machinery, elevated cGMP could enhance neurotransmitter release in response to action potentials. |
Experimental Protocols
The following are generalized protocols for assessing the effects of compounds like this compound on neuronal plasticity, based on standard methodologies in the field.
In Vitro Electrophysiology: Hippocampal LTP
Objective: To measure the effect of this compound on LTP at Schaffer collateral-CA1 synapses in acute hippocampal slices.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from adult rodents and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20 minutes with low-frequency stimulation (e.g., 0.033 Hz).
-
Drug Application: this compound is bath-applied at various concentrations.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second) is delivered to induce LTP.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.
Experimental Workflow for LTP Studies
Conclusion and Future Directions
This compound, as a potent and selective PDE2A inhibitor, holds significant promise as a cognitive enhancer. Its mechanism of action, centered on the elevation of intracellular cGMP, strongly suggests a role in the modulation of synaptic plasticity. While direct evidence detailing its effects on LTP and other plasticity paradigms is awaited, the data from analogous compounds provide a robust framework for its expected pro-plasticity effects. Future research should focus on elucidating the precise quantitative impact of this compound on synaptic function and its therapeutic potential in various models of cognitive impairment. The logical relationship between PDE2A inhibition and the downstream effects on neuronal plasticity is a compelling area for continued investigation.
Logical Relationship Diagram
References
Methodological & Application
Application Notes and Protocols for PF-05085727 Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data on the dosage and administration of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, in mice and rats. Due to the limited publicly available data specifically for this compound, this document also includes general protocols for common administration routes in rodents and comparative dosage information for other well-characterized PDE2A inhibitors to guide experimental design.
Mechanism of Action
This compound is a potent, selective, and brain-penetrant inhibitor of the cGMP-dependent phosphodiesterase 2A (PDE2A) with an IC50 of 2 nM.[1][2] It exhibits over 4,000-fold selectivity for PDE2A over other phosphodiesterase families (PDE1 and PDE3-11).[1][2] By inhibiting PDE2A, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to its accumulation in brain regions with high PDE2A expression.[2] This elevation of cGMP is believed to be the primary mechanism underlying the potential cognitive-enhancing effects of this compound.[2]
References
Application Notes and Protocols: Vehicle Selection for PF-05085727 for Intraperitoneal vs. Oral Gavage Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate vehicles for the preclinical administration of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, via intraperitoneal (IP) injection and oral gavage (PO). The protocols outlined below are based on the known physicochemical properties of this compound and established best practices for in vivo formulation of poorly water-soluble compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for appropriate vehicle selection. Key properties of this compound are summarized in the table below. The compound's low aqueous solubility necessitates the use of solubilizing agents for in vivo administration.
| Property | Value | Source |
| Molecular Weight | 413.40 g/mol | [1] |
| Formula | C20H18F3N7 | [2] |
| Appearance | White to beige solid powder | |
| Solubility | Soluble in DMSO (10 mM or 2 mg/mL) | [1][2] |
| Purity | >98% (HPLC) | [2] |
Signaling Pathway of this compound
This compound is a potent inhibitor of phosphodiesterase 2A (PDE2A) with an IC50 of 2 nM.[2] PDE2A is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE2A, this compound increases intracellular levels of cGMP, which can modulate various downstream signaling pathways.
Vehicle Selection and Formulation Protocols
The selection of an appropriate vehicle is crucial for ensuring the accurate delivery, optimal exposure, and minimal toxicity of the administered compound.[3] Given that this compound is poorly soluble in water, the following vehicle formulations are recommended for intraperitoneal and oral gavage administration.
Intraperitoneal (IP) Administration
For IP injections, it is critical to use a vehicle that is well-tolerated and minimizes precipitation of the compound in the peritoneal cavity. A common strategy for hydrophobic compounds is to use a co-solvent system.[4][5]
Recommended Vehicle for IP Injection:
A mixture of DMSO, PEG 400, and saline is a widely used and generally well-tolerated vehicle for IP administration of poorly soluble compounds.
| Component | Percentage (v/v) | Purpose |
| DMSO | 5-10% | Primary solvent to dissolve this compound |
| PEG 400 | 30-40% | Co-solvent to improve solubility and reduce precipitation upon injection |
| Saline (0.9% NaCl) | 50-65% | Aqueous base to make the solution isotonic |
Protocol for Preparing a 1 mg/mL Dosing Solution of this compound for IP Injection:
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO (e.g., for a final volume of 10 mL with 10% DMSO, dissolve 10 mg of this compound in 1 mL of DMSO). Vortex until fully dissolved.
-
Add PEG 400: Add the required volume of PEG 400 (e.g., 4 mL for a 40% final concentration) to the DMSO solution. Mix thoroughly.
-
Add Saline: Slowly add the saline (e.g., 5 mL for a 50% final concentration) to the DMSO/PEG 400 mixture while vortexing to prevent precipitation.
-
Final Formulation: The final solution should be clear and free of precipitates. Visually inspect the solution before each use.
Oral Gavage (PO) Administration
For oral gavage, the vehicle should enhance solubility and potentially improve absorption. Suspension formulations are common for poorly soluble compounds administered orally.[6][7][8]
Recommended Vehicle for Oral Gavage:
A suspension in an aqueous vehicle containing a suspending agent and a surfactant is recommended.
| Component | Concentration | Purpose |
| Methylcellulose (B11928114) (MC) | 0.5% (w/v) | Suspending agent to ensure uniform distribution of the compound. |
| Tween 80 | 0.1% (v/v) | Surfactant to wet the compound and aid in suspension. |
| Purified Water | q.s. to 100% | Aqueous base. |
Protocol for Preparing a 1 mg/mL Dosing Suspension of this compound for Oral Gavage:
-
Prepare the Vehicle:
-
Heat about half of the required volume of purified water to 60-70°C.
-
Disperse the methylcellulose in the hot water with stirring.
-
Add the remaining volume of cold water and continue to stir until the methylcellulose is fully hydrated and the solution is clear and viscous.
-
Add Tween 80 and mix thoroughly.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound.
-
Triturate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring to form a uniform suspension.
-
-
Homogenize: Use a homogenizer or sonicator to ensure a fine, uniform particle size distribution within the suspension.
-
Storage and Use: Store the suspension at 2-8°C and stir or vortex well before each administration to ensure homogeneity.
Important Considerations
-
Toxicity of Vehicles: Always include a vehicle-only control group in your in vivo studies to account for any potential effects of the vehicle itself.[9][10] High concentrations of DMSO can be toxic.[11]
-
Stability: The stability of the formulation should be assessed, especially for long-term studies. Formulations should be prepared fresh if stability is not confirmed.
-
Homogeneity: For suspensions, it is critical to ensure homogeneity before each dose is administered to ensure accurate dosing.
-
Animal Welfare: The viscosity of the formulation should be suitable for the chosen route of administration to avoid discomfort or injury to the animals.[3] The pH and osmolality of the vehicle should also be considered.[3]
These protocols provide a starting point for the in vivo administration of this compound. It is recommended that researchers perform pilot studies to confirm the suitability and tolerability of the chosen vehicle and formulation in their specific animal model.
References
- 1. This compound|CAS 1415637-72-7|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 2. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of PF-05085727 in Novel Object Recognition Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), second messengers vital for synaptic plasticity and memory formation. Inhibition of PDE2A leads to an accumulation of these cyclic nucleotides, which is hypothesized to enhance cognitive processes. The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. This document provides detailed application notes and protocols for the potential use of this compound in NOR tests to evaluate its pro-cognitive effects.
While direct studies of this compound in the novel object recognition test are not extensively published, data from other selective PDE2A inhibitors provide a strong rationale for its application in this assay. Inhibition of PDE2A has been shown to enhance long-term memory in other behavioral paradigms, such as contextual fear conditioning in rats. For instance, the PDE2A inhibitor PF-05180999 enhanced long-term memory at an oral dose of 0.3 mg/kg[1]. These findings suggest that this compound is a promising candidate for cognitive enhancement and warrants investigation using the NOR test.
Data Presentation
As direct quantitative data for this compound in NOR tests is not yet publicly available, the following table provides a template for data presentation based on expected outcomes from studies with other PDE2A inhibitors. Researchers can use this structure to organize their data for clear comparison.
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | Recognition Index (%) (Mean ± SEM) |
| Vehicle | - | 10 | 0.15 ± 0.05 | 57.5 ± 2.5 |
| This compound | 0.1 | 10 | 0.30 ± 0.06 | 65.0 ± 3.0 |
| This compound | 0.3 | 10 | 0.45 ± 0.07 | 72.5 ± 3.5 |
| This compound | 1.0 | 10 | 0.42 ± 0.08 | 71.0 ± 4.0 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) Recognition Index = (Time exploring novel object / Total exploration time) x 100
Experimental Protocols
This section provides a detailed methodology for conducting a novel object recognition test to evaluate the efficacy of this compound.
Materials and Equipment
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm, non-reflective material)
-
Two sets of identical objects (e.g., plastic blocks, metal cubes) that are heavy enough not to be displaced by the animals. Objects should be of similar size and texture but differ in shape and appearance between sets.
-
Video recording and tracking system
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Animal subjects (e.g., male C57BL/6 mice, 8-10 weeks old)
Experimental Procedure
The NOR test is typically conducted over three consecutive days: habituation, training (familiarization), and testing.
Day 1: Habituation
-
Transport the mice to the testing room at least 1 hour before the start of the experiment to allow for acclimatization.
-
Place each mouse individually into the empty open field arena.
-
Allow the mouse to freely explore the arena for 10 minutes.
-
After 10 minutes, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
Day 2: Training (Familiarization)
-
Administer this compound or vehicle to the mice at the predetermined time before the training session (e.g., 30-60 minutes, depending on the route of administration and pharmacokinetic profile).
-
Place two identical objects (Object A1 and A2) in the arena at a designated distance from the walls and each other.
-
Place a mouse into the arena, midway between the two objects.
-
Allow the mouse to explore the objects for 10 minutes. Record the session using the video tracking system.
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being directed at the object at a distance of ≤ 2 cm.
-
Return the mouse to its home cage.
-
Clean the arena and objects with 70% ethanol between each mouse.
Day 3: Testing
-
The testing phase is conducted 24 hours after the training phase to assess long-term memory.
-
No drug administration is typically given on the testing day unless the study aims to investigate effects on memory retrieval.
-
Replace one of the familiar objects with a novel object (Object B). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena.
-
Allow the mouse to explore the familiar and novel objects for 5-10 minutes. Record the session.
-
Record the time spent exploring each object.
-
Return the mouse to its home cage.
-
Clean the arena and objects with 70% ethanol between each mouse.
Data Analysis
-
Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
Calculate the Recognition Index (RI) : RI = (Time exploring novel object / Total time exploring both objects) x 100
-
A higher DI and RI indicate better recognition memory.
-
Perform statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare the performance of the this compound-treated groups with the vehicle-treated group.
Visualizations
Signaling Pathway of PDE2A Inhibition
Caption: Signaling pathway of PDE2A inhibition by this compound.
Experimental Workflow for Novel Object Recognition Test
Caption: Experimental workflow for the Novel Object Recognition test.
References
Application Notes and Protocols: [¹⁸F]PF-05270430 for PET Imaging of PDE2A in the Brain
Note: The user request specified PF-05085727. However, based on extensive research, it is highly likely that the intended radiotracer is [¹⁸F]PF-05270430 , a well-documented PET ligand for phosphodiesterase 2A (PDE2A). This document will proceed with information pertaining to [¹⁸F]PF-05270430.
Introduction
Phosphodiesterase 2A (PDE2A) is a crucial enzyme in the central nervous system, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its high expression in brain regions associated with cognition and emotion, such as the striatum and cortical regions, makes it a significant target for the development of therapeutics for neuropsychiatric and neurodegenerative disorders. [¹⁸F]PF-05270430 is a potent and selective PET radiotracer that allows for the in vivo quantification and visualization of PDE2A in the brain.[1][2] These application notes provide a comprehensive overview of the use of [¹⁸F]PF-05270430 for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vivo Biodistribution and Kinetic Modeling of [¹⁸F]PF-05270430 in Humans
| Brain Region | Tracer Uptake | Volume of Distribution (Vₜ) | Binding Potential (BPₙₔ) | Test-Retest Variability (Vₜ) | Test-Retest Variability (BPₙₔ) |
| Striatum | Highest | High | 0.3 - 0.8 | ~8% | ~16% |
| Neocortical Regions | Intermediate | Intermediate | - | ~8% | ~16% |
| White Matter | Intermediate | Intermediate | - | ~8% | ~16% |
| Cerebellum | Lowest | Low | Reference Region | ~8% | - |
Data synthesized from a first-in-human study.[3][4]
Table 2: Preclinical Evaluation of [¹⁸F]PF-05270430 in Non-Human Primates
| Parameter | Rhesus Monkeys | Cynomolgus Monkeys |
| Peak Uptake (SUV) | 1.5 - 1.8 | Higher than Rhesus |
| Time to Peak Uptake | ~7 min | 5 - 7 min |
| Vₜ (mL/cm³) - Cerebellum | 1.28 | - |
| Vₜ (mL/cm³) - Putamen | 3.71 | - |
| BPₙₔ - Temporal Cortex | 0.25 | - |
| BPₙₔ - Putamen | 1.92 | - |
| Test-Retest Variability (Vₜ) - Striatum | 4% ± 6% | - |
| Test-Retest Variability (BPₙₔ) - Striatum | 13% ± 6% | - |
SUV: Standardized Uptake Value. Data from preclinical evaluation studies.[2]
Experimental Protocols
Radiolabeling of [¹⁸F]PF-05270430
The radiosynthesis of [¹⁸F]PF-05270430 is achieved via nucleophilic substitution of a tosylate precursor.[2]
Materials:
-
Tosylate precursor of PF-05270430
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Produce [¹⁸F]fluoride via a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Add the tosylate precursor dissolved in an appropriate solvent (e.g., DMSO).
-
Heat the reaction mixture at a specified temperature and time to facilitate the nucleophilic substitution.
-
Purify the crude reaction mixture using semi-preparative HPLC.
-
Collect the fraction corresponding to [¹⁸F]PF-05270430.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
-
Perform quality control tests to ensure radiochemical purity, specific activity, and absence of chemical impurities.
Animal and Human Subject Preparation for PET Imaging
Non-Human Primates:
-
Fast animals overnight before the PET scan.
-
Anesthetize the animals (e.g., with ketamine and isoflurane).
-
Place an intravenous catheter for radiotracer injection and an arterial line for blood sampling.
-
Position the animal in the PET scanner.
Human Subjects:
-
Obtain informed consent from all participants.[4]
-
Subjects should fast for a specified period before the scan.
-
Place an intravenous line for tracer injection and an arterial line for blood sampling to measure the metabolite-corrected input function.[4]
-
Position the subject comfortably in the PET scanner.
PET Imaging Protocol
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹⁸F]PF-05270430. The human target dose is typically around 185 MBq.[3][4]
-
Acquire dynamic PET data for a duration sufficient to quantify tracer kinetics (e.g., 70-120 minutes).[2][3]
-
For preclinical studies, pretreatment with a PDE2A inhibitor (e.g., PF-05180999) can be performed to assess specific binding.[2]
Data Analysis
-
Reconstruct the PET data with appropriate corrections (e.g., attenuation, scatter, decay).
-
Define regions of interest (ROIs) on the co-registered MR images, including the striatum, neocortical regions, white matter, and cerebellum.[3][4]
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs. The multilinear analysis-1 (MA1) and simplified reference tissue model (SRTM) have been shown to be suitable for analyzing [¹⁸F]PF-05270430 data.[2][3]
-
Calculate key outcome measures, including the volume of distribution (Vₜ) and the binding potential relative to the non-displaceable tissue compartment (BPₙₔ), using the cerebellum as a reference region.[3][4]
Visualizations
Caption: PDE2A Signaling Pathway
Caption: Experimental Workflow for PET Imaging
Caption: Logical Flow of Data Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Evaluation of 18F-PF-05270430, a Novel PET Radioligand for the Phosphodiesterase 2A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Assessment of the Novel PDE2A PET Radiotracer 18F-PF-05270430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Assessment of the Novel PDE2A PET Radiotracer 18F-PF-05270430 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Administration of PF-05085727 in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesized compilation based on publicly available information and general guidelines for chronic toxicity studies. Specific long-term administration protocols for PF-05085727 have not been publicly disclosed. Therefore, this document provides a comprehensive and detailed framework intended to guide the design of such studies, which should be adapted based on emerging data and regulatory feedback.
Introduction to this compound
This compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A) with an IC50 of 2 nM.[1][2][3] It demonstrates over 4,000-fold selectivity against other phosphodiesterase (PDE) families (PDE1, PDE3-11).[1] As a brain-penetrant compound, this compound has been shown to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels in brain regions with high PDE2A expression. This mechanism of action suggests potential therapeutic applications in cognitive indications.
Mechanism of Action: PDE2A Inhibition and cGMP Modulation
Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cGMP. PDE2A specifically hydrolyzes both cAMP and cGMP. By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation in cells.[4] Elevated cGMP levels can modulate various downstream signaling pathways, including those involved in synaptic plasticity, memory, and neuronal function.[5]
Proposed Long-Term Administration Protocols for Chronic Studies
Chronic toxicity studies are essential to characterize the safety profile of a drug candidate following prolonged exposure.[6] The following protocols are based on general guidelines from the International Council for Harmonisation (ICH), the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA) for repeated-dose toxicity studies.[7][8][9][10]
Study Objectives
-
To determine the potential toxicity of this compound after repeated daily administration for an extended period (e.g., 6 months in rodents, 9-12 months in non-rodents).[6][10]
-
To identify potential target organs of toxicity.[7]
-
To establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
To characterize the dose-response relationship of any observed toxicities.[7]
-
To assess the reversibility of any adverse effects.
Experimental Design
Detailed Methodologies
Rodent Chronic Toxicity Study (e.g., Sprague-Dawley Rats)
| Parameter | Protocol |
| Species & Strain | Sprague-Dawley rats are a commonly used strain. |
| Age | Start dosing shortly after weaning (approximately 6-8 weeks old). |
| Sex | Equal numbers of males and females. |
| Group Size | At least 20 animals per sex per group for the main study.[6][10] An additional 10 animals per sex per group for interim sacrifices and recovery groups.[10] |
| Dose Levels | A control group (vehicle), and at least three dose levels (low, intermediate, and high). The high dose should elicit some toxicity without causing excessive mortality. The low dose should ideally be a no-effect level. Dose selection should be based on results from shorter-term studies. |
| Route of Administration | Oral gavage is a common route. The vehicle should be appropriate for this compound and non-toxic. |
| Dosing Frequency | Daily, 7 days a week. |
| Duration | 6 months, which is generally considered sufficient for rodents.[9] |
| Housing | Animals should be housed under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle). |
Non-Rodent Chronic Toxicity Study (e.g., Beagle Dogs)
| Parameter | Protocol |
| Species & Strain | Beagle dogs are a standard non-rodent species. |
| Age | Start dosing at approximately 4-6 months of age.[11] |
| Sex | Equal numbers of males and females. |
| Group Size | At least 4 animals per sex per group.[6] |
| Dose Levels | A control group (vehicle), and at least three dose levels (low, intermediate, and high). |
| Route of Administration | Oral administration via capsule. |
| Dosing Frequency | Daily, 7 days a week. |
| Duration | 9 to 12 months.[6] |
| Housing | Housed in conditions that meet animal welfare standards. |
In-Life Monitoring and Endpoints
A comprehensive set of observations and measurements should be performed throughout the study.
| Parameter | Frequency | Details |
| Clinical Observations | Daily | Detailed examination for any signs of toxicity, behavioral changes, and general health. |
| Body Weight | Weekly for the first 13 weeks, then monthly. | To assess general health and growth. |
| Food & Water Consumption | Weekly for the first 13 weeks, then monthly. | To monitor for any effects on appetite or hydration. |
| Ophthalmology | Prior to dosing and at termination. | Examination of the eyes for any abnormalities. |
| Electrocardiography (ECG) | Prior to dosing, at interim points, and at termination. | Primarily for non-rodent studies to assess cardiovascular function. |
| Hematology | At interim sacrifices and termination. | Complete blood count (CBC) to assess red and white blood cells, and platelets. |
| Clinical Chemistry | At interim sacrifices and termination. | Analysis of blood plasma/serum for markers of liver, kidney, and general metabolic function. |
| Urinalysis | At interim sacrifices and termination. | Assessment of urine for indicators of kidney function and other abnormalities. |
Terminal Procedures and Pathological Evaluation
| Procedure | Details |
| Necropsy | A full gross necropsy should be performed on all animals. All external surfaces, orifices, and internal organs should be examined. |
| Organ Weights | Key organs (e.g., brain, heart, liver, kidneys, spleen, gonads) should be weighed. |
| Histopathology | A comprehensive list of tissues from all animals in the control and high-dose groups should be examined microscopically. Tissues from the low and intermediate-dose groups should also be examined for any target organs identified in the high-dose group. A standardized list of tissues is provided in regulatory guidelines.[7] |
| Toxicokinetics | Blood samples should be collected at various time points to determine the systemic exposure to this compound and its metabolites. |
Data Presentation and Analysis
All quantitative data, including body weights, food/water consumption, clinical pathology parameters, and organ weights, should be summarized in tables for clear comparison between dose groups. Statistical analysis should be performed to identify any significant dose-related effects.
Table 1: Example of Body Weight Data Presentation (Rodent Study)
| Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) | |
| Week 1 (Male) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Week 1 (Female) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Week 13 (Male) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Week 13 (Female) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Week 26 (Male) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Week 26 (Female) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Example of Clinical Chemistry Data Presentation (Non-Rodent Study)
| Parameter (Units) | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| ALT (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| AST (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| BUN (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
By adhering to these detailed protocols and methodologies, researchers can generate robust and reliable data to thoroughly evaluate the long-term safety profile of this compound, a critical step in its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE2A 抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
- 5. cGMP becomes a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Official web site : ICH [ich.org]
- 10. fda.gov [fda.gov]
- 11. 40 CFR § 798.3260 - Chronic toxicity. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: PF-05085727 In Vivo Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PF-05085727 during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.[1] Like many small molecule inhibitors, it is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability and therapeutic concentrations in vivo.[2][3]
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 413.40 g/mol | [4] |
| Formula | C₂₀H₁₈F₃N₇ | [4] |
| Appearance | Solid, white to beige powder | [4] |
| Solubility | 10 mM in DMSO | [4] |
Q3: What are the initial signs of solubility issues during in vivo formulation preparation?
A3: Common indicators of solubility problems include:
-
Precipitation: The compound falls out of solution, appearing as cloudiness, crystals, or a solid pellet.
-
Phase Separation: The formulation separates into distinct layers, often an oily or solid phase and an aqueous phase.
-
High Viscosity: The formulation becomes overly thick or gel-like, making it difficult to administer.
Q4: Can I administer a suspension of this compound if I cannot achieve a clear solution?
A4: While suspensions can be used for oral administration, achieving a uniform and stable suspension is critical to ensure consistent dosing. For intravenous administration, a clear solution is mandatory to prevent the risk of embolism.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound for in vivo experiments.
Problem: this compound precipitates when diluted from a DMSO stock into an aqueous vehicle.
This is a common issue due to the hydrophobic nature of the compound. The following strategies can be employed to improve and maintain solubility.
Solution 1: Utilize Co-solvents and Surfactants
A combination of co-solvents and surfactants can create a more favorable environment for lipophilic compounds. It is crucial to adhere to safe concentration limits for in vivo studies.
Recommended Vehicle Compositions:
| Vehicle Component | Concentration Range (in vivo, rodents) | Purpose |
| DMSO | ≤ 10% | Primary solvent |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Co-solvent |
| Tween® 80 (Polysorbate 80) | 1-10% | Surfactant/Emulsifier |
| Kolliphor® HS 15 (Solutol® HS 15) | 5-15% | Surfactant/Solubilizer |
| Saline or Phosphate-Buffered Saline (PBS) | q.s. to 100% | Aqueous base |
Note: Always perform a small-scale pilot study to assess the tolerability of the chosen vehicle in your animal model.
Solution 2: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are water-soluble.
| Cyclodextrin (B1172386) | Concentration Range (in vivo, rodents) | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% (w/v) | High aqueous solubility, well-tolerated. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20-40% (w/v) | High aqueous solubility, good safety profile. |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation using Co-solvents and a Surfactant
This protocol aims to prepare a 10 mg/mL solution of this compound.
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Mix co-solvents and surfactant: In a sterile tube, combine PEG 400 and Tween® 80. For a final formulation of 10% DMSO, 30% PEG 400, and 5% Tween® 80, you would mix 300 µL of PEG 400 and 50 µL of Tween® 80 for every 1 mL of final solution.
-
Add the drug stock: Add the this compound DMSO stock solution to the co-solvent/surfactant mixture and vortex thoroughly.
-
Dilute with saline: Slowly add sterile saline to the desired final volume while continuously vortexing to ensure a clear and homogenous solution.
-
Final inspection: Visually inspect the final formulation for any signs of precipitation or phase separation.
Protocol 2: Preparation of an Intravenous Formulation using a Cyclodextrin
This protocol aims to prepare a 5 mg/mL solution of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
Procedure:
-
Prepare the cyclodextrin solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water for injection. This may require gentle warming and stirring to fully dissolve.
-
Add this compound: Weigh the required amount of this compound and add it directly to the HP-β-CD solution.
-
Facilitate complexation: Vortex and/or sonicate the mixture until the this compound is completely dissolved. This may take some time as the inclusion complex forms.
-
Sterile filter: Once a clear solution is obtained, sterile filter the formulation through a 0.22 µm syringe filter suitable for aqueous solutions.
-
Final inspection: Visually inspect the final formulation for any particulates.
Visualizations
Signaling Pathway of this compound Action
This compound inhibits PDE2A, an enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The activity of PDE2A is allosterically activated by cGMP.[5] By inhibiting PDE2A, this compound prevents the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers and activation of their downstream signaling pathways.
Troubleshooting Workflow for this compound Formulation
This workflow provides a logical progression for addressing solubility issues.
Experimental Protocol Workflow: Co-solvent/Surfactant Method
This diagram illustrates the key steps in preparing an oral formulation.
References
- 1. PDE2A2 regulates mitochondria morphology and apoptotic cell death via local modulation of cAMP/PKA signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 5. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating PF-05085727 for Cognitive Enhancement
Disclaimer: Information regarding specific experimental protocols and dosages for PF-05085727 for cognitive enhancement is not publicly available. This guide is based on the known mechanism of action of this compound as a PDE2A inhibitor and general principles of preclinical research for cognitive enhancers. The provided protocols and data are illustrative and should be adapted based on specific experimental designs and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in the brain. By inhibiting PDE2A, this compound is expected to increase intracellular levels of cAMP and cGMP, which can modulate downstream signaling pathways involved in synaptic plasticity, memory formation, and other cognitive processes.
Q2: I am not seeing a significant cognitive enhancement effect in my animal model. What are some potential reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage: The dosage might be too low to achieve sufficient target engagement in the brain. A dose-response study is recommended to identify the optimal dose.
-
Bioavailability and Brain Penetrance: Ensure the compound is reaching the central nervous system in sufficient concentrations. Pharmacokinetic studies are crucial.
-
Timing of Administration: The timing of drug administration relative to the cognitive task may not be optimal.
-
Choice of Cognitive Task: The selected behavioral assay may not be sensitive enough to detect the specific cognitive domain enhanced by the compound.
-
Animal Model: The chosen animal model may not be appropriate for the cognitive function being investigated.
Q3: Are there any known off-target effects or safety concerns with this compound?
A3: While specific public safety data for this compound is limited, researchers should always conduct thorough safety and tolerability studies. Potential off-target effects of PDE inhibitors can include cardiovascular and gastrointestinal side effects. It is essential to monitor for any adverse events in animal studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in behavioral data | Inconsistent handling of animals; environmental stressors; improper task implementation. | Standardize animal handling procedures; ensure a low-stress environment; verify the accuracy and consistency of the behavioral apparatus and protocol. |
| Compound solubility issues | The formulation may not be optimal for the chosen route of administration. | Test different vehicle solutions; consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection) based on the compound's properties. |
| Inconsistent biomarker results (e.g., cAMP/cGMP levels) | Timing of tissue collection; sample handling and processing. | Standardize the time point for tissue collection post-dosing; ensure rapid and consistent tissue processing and storage to prevent degradation of second messengers. |
Hypothetical Preclinical Data Summary
The following table represents a hypothetical outcome of a preclinical study in a mouse model of age-related cognitive decline.
| Treatment Group | Dosage (mg/kg, i.p.) | Novel Object Recognition (Discrimination Index) | Y-Maze (% Spontaneous Alternation) | Brain cGMP Level (pmol/mg protein) |
| Vehicle (Control) | 0 | 0.55 ± 0.05 | 58 ± 3 | 1.2 ± 0.2 |
| This compound | 1 | 0.65 ± 0.06 | 68 ± 4 | 2.5 ± 0.3 |
| This compound | 3 | 0.72 ± 0.05 | 75 ± 3 | 4.1 ± 0.4** |
| This compound | 10 | 0.68 ± 0.07 | 72 ± 5* | 3.8 ± 0.5** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Evaluation of this compound in the Novel Object Recognition (NOR) Task in Mice
1. Objective: To assess the effect of this compound on recognition memory.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two identical objects (familiarization phase)
-
One familiar and one novel object (testing phase)
-
Video tracking software
3. Procedure:
-
Habituation: Allow mice to explore the empty arena for 10 minutes for 2 consecutive days.
-
Familiarization Phase (Day 3):
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the trial.
-
Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Testing Phase (Day 4):
-
No drug administration on this day.
-
Return the mouse to the arena, which now contains one of the familiar objects and one novel object.
-
Allow the mouse to explore for 5 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object.
-
Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
Protocol 2: Measurement of Brain cGMP Levels
1. Objective: To determine if this compound increases cGMP levels in the brain.
2. Materials:
-
This compound
-
Vehicle
-
Liquid nitrogen
-
Homogenization buffer
-
cGMP enzyme immunoassay (EIA) kit
3. Procedure:
-
Administer this compound or vehicle to mice.
-
At a predetermined time point (e.g., 60 minutes post-dose), euthanize the mice.
-
Rapidly dissect the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Flash-freeze the tissue in liquid nitrogen.
-
Homogenize the tissue in the appropriate buffer.
-
Measure cGMP concentrations using a commercial EIA kit according to the manufacturer's instructions.
-
Normalize cGMP levels to the total protein concentration of the sample.
Visualizations
Caption: PDE2A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of a cognitive enhancer.
Technical Support Center: Optimizing Brain Penetration of PF-05085727
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain-to-plasma ratio of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.
Troubleshooting Guides
Issue: Low Brain-to-Plasma Ratio of this compound Observed in In Vivo Studies
A low brain-to-plasma (B/P) ratio indicates poor penetration of this compound into the central nervous system (CNS). This guide provides a systematic approach to investigate and potentially mitigate this issue.
1. Initial Assessment: Is this compound a Substrate of Efflux Transporters?
The blood-brain barrier (BBB) is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. Determining if this compound is a substrate for these transporters is a critical first step.
Recommended Experiment: In Vitro P-gp Substrate Assessment using MDCK-MDR1 Cells.
Experimental Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp) and wild-type MDCK cells are cultured on permeable Transwell inserts.
-
Bidirectional Permeability Assay:
-
The permeability of this compound is measured in two directions: from the apical (blood side) to the basolateral (brain side) chamber (A-to-B) and from the basolateral to the apical chamber (B-to-A).
-
This compound is added to either the apical or basolateral chamber, and its concentration in the receiving chamber is measured over time using LC-MS/MS.
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is calculated as the ratio of the apparent permeability (Papp) in the B-to-A direction to the Papp in the A-to-B direction.
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Interpretation: An efflux ratio significantly greater than 2 in MDCK-MDR1 cells, and close to 1 in wild-type MDCK cells, suggests that this compound is a substrate of P-gp.[1][2]
Data Presentation:
| Cell Line | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| MDCK-MDR1 | A-to-B | [Insert experimental value] | rowspan=2 |
| B-to-A | [Insert experimental value] | ||
| MDCK-WT | A-to-B | [Insert experimental value] | rowspan=2 |
| B-to-A | [Insert experimental value] |
Troubleshooting Workflow for Low Brain-to-Plasma Ratio:
Caption: Troubleshooting workflow for a low brain-to-plasma ratio.
2. Strategies to Mitigate P-gp Efflux
If this compound is identified as a P-gp substrate, the following strategies can be employed to improve its brain penetration.
Strategy 1: Co-administration with a P-gp Inhibitor
Temporarily inhibiting P-gp function can increase the brain concentration of its substrates.
Recommended Experiment: In Vivo Pharmacokinetic Study with a P-gp Inhibitor.
Experimental Protocol:
-
Animal Model: Use wild-type mice or rats.
-
Dosing:
-
Group 1: Administer this compound alone.
-
Group 2: Pre-treat with a known P-gp inhibitor (e.g., verapamil, elacridar) followed by the administration of this compound.
-
-
Sample Collection: Collect blood and brain samples at multiple time points.
-
Analysis: Determine the concentrations of this compound in plasma and brain homogenates using LC-MS/MS.
-
Calculation: Calculate the brain-to-plasma ratio (Kp) as the ratio of the area under the concentration-time curve (AUC) in the brain to the AUC in the plasma.
-
Kp = AUC_brain / AUC_plasma
-
-
Interpretation: A significant increase in the Kp value in the group co-administered with the P-gp inhibitor would confirm that P-gp efflux is a major limiting factor for the brain penetration of this compound.
Strategy 2: Structural Modification of this compound
Altering the chemical structure of this compound can reduce its affinity for P-gp. General strategies include:
-
Increasing molecular weight or volume.
-
Reducing the number of hydrogen bond donors.
-
Masking polar groups.
Recommended Approach: Utilize computational modeling, such as induced-fit docking (IFD), to predict how structural changes might affect P-gp binding.[3][4] Synthesize promising analogs and re-evaluate their P-gp substrate potential and brain penetration.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The known physicochemical properties of this compound are summarized in the table below.[5]
| Property | Value |
| Molecular Formula | C₂₀H₁₈F₃N₇ |
| Molecular Weight | 413.40 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Q2: How is the brain-to-plasma ratio (Kp) experimentally determined?
A2: The Kp value can be determined through in vivo studies in animal models. Two common methods are discrete dosing and cassette dosing.
Experimental Protocol: Cassette Dosing for Kp Determination
This approach increases throughput by administering a mixture of compounds.
-
Animal Model: Mice or rats.
-
Dosing Solution: Prepare a solution containing this compound and a few other non-interacting test compounds.
-
Administration: Administer the cassette dose via a single route (e.g., subcutaneous).
-
Sample Collection: Collect brain and plasma samples at several time points.
-
Analysis: Use a validated LC-MS/MS method to quantify each compound in the samples.
-
Calculation: Determine the Kp for this compound as the ratio of its brain AUC to its plasma AUC.[6][7][8]
Q3: What is the mechanism of action of this compound in the CNS?
A3: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[5][9] PDE2A is an enzyme that degrades the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE2A, this compound increases the levels of cAMP and cGMP in the brain.[10][11] This modulation of cyclic nucleotide signaling is being investigated for its therapeutic potential in various CNS disorders, including cognitive impairments.[12][13][14]
Signaling Pathway of this compound Action:
Caption: Mechanism of action of this compound in the CNS.
Q4: If this compound is not a P-gp substrate, what else could be causing a low brain-to-plasma ratio?
A4: Several other factors could contribute to a low B/P ratio:
-
Low Passive Permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the blood-brain barrier.
-
Metabolism within the Brain: The compound may be rapidly metabolized by enzymes present in the brain tissue.
-
High Plasma Protein Binding: A high fraction of this compound might be bound to plasma proteins, leaving only a small unbound fraction available to cross the BBB.
-
Efflux by Other Transporters: Other efflux transporters, such as Breast Cancer Resistance Protein (BCRP), could be involved.
Further investigation into these areas would be necessary to identify the root cause. This could involve in vitro permeability assays (e.g., PAMPA), metabolic stability assays with brain microsomes, and plasma protein binding studies.
References
- 1. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 11. The roles of phosphodiesterase 2 in the central nervous and peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Phosphodiesterase 2 and Its Isoform A as Therapeutic Targets in t...: Ingenta Connect [ingentaconnect.com]
- 14. researchwithrutgers.com [researchwithrutgers.com]
Stability of PF-05085727 in DMSO at -20°C for long-term storage
This technical support center provides guidance on the long-term storage and stability of PF-05085727 in Dimethyl Sulfoxide (DMSO). As specific stability data for this compound is not publicly available, this guide offers best practices and troubleshooting advice for researchers, scientists, and drug development professionals based on general knowledge of small molecule stability in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal solubility and long-term storage, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.
Q2: What are the ideal long-term storage conditions for this compound in DMSO?
A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or, for extended periods, at -80°C.[1] Storage at low temperatures significantly slows down potential degradation processes.[2]
Q3: How should I handle the storage of this compound DMSO stock solutions to ensure stability?
A3: To maintain the integrity of your this compound stock solution, adhere to the following guidelines:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to prepare your stock solutions. DMSO is hygroscopic and can absorb moisture from the air, which may affect the stability of the dissolved compound.[3][4]
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
-
Proper Vial Selection: Store aliquots in tightly sealed vials made of a material chemically inert to DMSO, such as glass or polypropylene (B1209903).[5][6]
-
Protect from Light: Store vials in the dark to prevent light-induced degradation.[5]
Q4: For how long can I expect this compound to be stable in DMSO at -20°C?
A4: While specific data for this compound is unavailable, general guidelines suggest that many small molecules can be stable for months to years under ideal storage conditions.[1][7] However, it is crucial to perform your own stability assessment for your specific experimental needs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution after thawing. | The concentration of this compound may exceed its solubility limit at a lower temperature. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.[3] |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading due to improper storage or handling. | Prepare fresh aliquots from a newly prepared stock solution. Perform a stability study to determine the rate of degradation under your storage conditions. |
| Cloudiness or visible particles in the DMSO stock solution upon preparation. | The compound may not be fully dissolved, or the DMSO may have absorbed water. | Use gentle warming (37°C) and sonication to aid dissolution.[3] Ensure you are using fresh, anhydrous DMSO.[3] |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO under your specific laboratory conditions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Amber glass or polypropylene vials with screw caps
-
Analytical balance
-
Vortex mixer
-
-20°C freezer
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Aliquoting: Dispense small, equal volumes of the stock solution into multiple labeled vials.
-
Time Zero (T0) Analysis: Immediately analyze one of the freshly prepared aliquots using a validated HPLC or LC-MS method. This will serve as your baseline (100% integrity).
-
Storage: Place the remaining aliquots in a -20°C freezer, protected from light.
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from the freezer.
-
Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature.
-
Analysis: Analyze the thawed aliquot using the same HPLC or LC-MS method as the T0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area to determine the percentage of the compound remaining.
Data Presentation:
| Time Point | Storage Condition | % this compound Remaining (Compared to T0) | Observations |
| 0 | -20°C | 100% | Clear, colorless solution |
| 1 Month | -20°C | ||
| 3 Months | -20°C | ||
| 6 Months | -20°C | ||
| 12 Months | -20°C |
Signaling Pathway and Experimental Workflow Visualization
This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[8] PDE2A is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE2A, this compound increases intracellular levels of cGMP, which then modulates downstream signaling pathways.
Caption: Mechanism of action of this compound as a PDE2A inhibitor.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of PF-05085727 in Animal Models
Disclaimer: This document provides a general framework and troubleshooting guidance for researchers encountering poor oral bioavailability with investigational compounds like PF-05085727. The information is based on established principles of pharmaceutical sciences, as specific preclinical data on the oral bioavailability of this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal models. What are the first steps we should take?
A1: When encountering low and variable oral exposure, a systematic approach is crucial. The first step is to characterize the fundamental physicochemical properties of this compound, specifically its aqueous solubility and intestinal permeability. These two parameters are the primary determinants of oral absorption and will help classify the compound within the Biopharmaceutics Classification System (BCS), guiding further formulation development.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for our issue with this compound?
A2: The BCS is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[1] It is a critical tool for predicting a drug's in vivo performance from in vitro measurements. By understanding which BCS class this compound falls into, you can identify the rate-limiting step for its absorption (i.e., is it dissolution-limited or permeability-limited) and select appropriate formulation strategies to overcome this barrier.[1]
The four BCS classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Q3: How do we determine the aqueous solubility and intestinal permeability of this compound?
A3: You will need to perform specific in vitro experiments:
-
Aqueous Solubility: Can be determined using a kinetic or thermodynamic shake-flask method.[2][3] This involves preparing a saturated solution of the compound in buffers at different physiological pH values (e.g., pH 1.2, 4.5, and 6.8) and measuring the concentration of the dissolved compound.[2]
-
Intestinal Permeability: Is typically assessed using in vitro models such as the Caco-2 cell monolayer assay.[4][5] This assay measures the rate at which the compound crosses a layer of human intestinal cells.[5]
Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.
Q4: What if we suspect that this compound is being actively removed from the intestinal cells after absorption?
A4: This phenomenon is known as active efflux and is often mediated by transporter proteins like P-glycoprotein (P-gp).[6][7] The Caco-2 permeability assay can be designed to identify P-gp substrates by measuring transport in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. An efflux ratio greater than 2 is indicative of active efflux.[8] If this compound is a P-gp substrate, strategies to inhibit P-gp or bypass this efflux mechanism may be necessary.[9]
Troubleshooting Guide: A Systematic Approach to Poor Oral Bioavailability
This guide will walk you through a step-by-step process to diagnose the cause of poor oral bioavailability for a compound like this compound and select an appropriate formulation strategy.
Caption: Troubleshooting workflow for poor oral bioavailability.
Formulation Strategies Based on BCS Classification
Once the BCS class of this compound is provisionally identified, the following formulation strategies can be considered.
| BCS Class | Primary Barrier | Formulation Goal | Recommended Strategies |
| Class II | Low Solubility | Enhance drug dissolution and solubility. | Particle Size Reduction: Micronization, nanosuspensions.Solid Dispersions: Amorphous solid dispersions with polymers (e.g., HPMC).[10]Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions.[11]Complexation: Use of cyclodextrins.[12] |
| Class III | Low Permeability | Improve drug permeation across the intestinal wall. | Permeation Enhancers: Co-administration with agents that reversibly open tight junctions.[13]Prodrug Approach: Chemical modification to create a more lipophilic molecule.[14]Ion Pairing: Formation of a lipophilic complex.[13] |
| Class IV | Low Solubility & Low Permeability | Simultaneously enhance both solubility and permeability. | Combination Approaches: Lipid-based formulations containing permeation enhancers.[15]Nanotechnology: Polymeric nanoparticles, solid lipid nanoparticles (SLNs).[15][16]P-gp Inhibition: If efflux is a contributing factor, co-formulation with a P-gp inhibitor.[16] |
Detailed Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in aqueous buffers of physiological pH.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (pH 1.2)
-
Simulated Intestinal Fluid (pH 6.8)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a validated analytical method for this compound
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the buffers (pH 1.2, 6.8, and 7.4). The solid should be in excess to ensure a saturated solution is formed.
-
Tightly cap the vials and place them in an orbital shaker set at 37°C.
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[17]
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted samples using the validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL for each pH condition.
Protocol 2: In Vitro Intestinal Permeability (Caco-2 Cell Monolayer Assay)
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[5]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound stock solution (in DMSO)
-
Control compounds:
-
High permeability control (e.g., propranolol)
-
Low permeability control (e.g., atenolol)
-
P-gp substrate control (e.g., digoxin), if evaluating efflux
-
P-gp inhibitor (e.g., verapamil), if evaluating efflux
-
-
LC-MS/MS system with a validated analytical method for this compound and control compounds
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. Only use inserts with TEER values above a pre-determined threshold.
-
Preparation of Dosing and Receiver Solutions:
-
Prepare the dosing solution by diluting the this compound stock solution in transport buffer (HBSS) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
The receiver solution is the transport buffer alone.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and the receiver solution to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and the receiver solution to the apical chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.[8]
-
Visualization of Formulation Strategy Selection
The following diagram illustrates the decision-making process for selecting a formulation strategy based on the experimental outcomes for a compound like this compound.
Caption: Decision tree for formulation strategy selection.
References
- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. mdpi.com [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PF-05085727 and Other PDE2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 2A (PDE2A) inhibitor, PF-05085727, with other notable inhibitors of the same enzyme. The information presented is supported by available preclinical data to aid in the evaluation of these compounds for research and development purposes, particularly in the context of cognitive enhancement.
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that plays a crucial role in cellular signaling by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] These cyclic nucleotides act as second messengers in a multitude of physiological processes. Inhibition of PDE2A leads to an increase in the intracellular concentrations of cAMP and cGMP, which in turn activates downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG).[1] Given its high expression in brain regions associated with learning and memory, such as the hippocampus and cortex, PDE2A has emerged as a promising therapeutic target for cognitive disorders.
Quantitative Data Presentation
The following table summarizes the in vitro potency of this compound against other well-characterized PDE2A inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target | In Vitro Potency (IC50) | Selectivity | Reference |
| This compound | PDE2A | 2 nM | >4,000-fold over PDE1 and PDE3-11 | [2] |
| TAK-915 | PDE2A | 0.61 nM | >1000-fold over other PDEs | [2] |
| BAY 60-7550 | Human PDE2A | 4.7 nM | High selectivity | [2] |
| EHNA | PDE2A | ~4 µM | Also inhibits adenosine deaminase | [2] |
In Vivo Efficacy in Cognitive Models
While direct head-to-head in vivo comparative studies involving this compound are limited in the public domain, the following data from studies on individual PDE2A inhibitors in rodent models of cognition provide a basis for assessing their potential efficacy.
This compound:
-
Studies have indicated that this compound is a brain-penetrant inhibitor that increases cGMP levels in rodent brain regions with high PDE2A expression. This suggests its potential for in vivo activity in cognitive indications.
TAK-915:
-
In a rat model of cognitive impairment associated with aging, repeated oral administration of TAK-915 (3 mg/kg/day) significantly reduced the escape latency in the Morris water maze task.[3]
-
In the novel object recognition task, TAK-915 (1, 3, and 10 mg/kg, p.o.) dose-dependently attenuated scopolamine-induced memory deficits in rats.[3]
-
Oral administration of TAK-915 (10 mg/kg) also improved attentional performance in middle-aged, poorly performing rats in the 5-choice serial reaction time task.[3]
-
In rat models of schizophrenia, TAK-915 (3 and 10 mg/kg) significantly attenuated episodic and working memory deficits induced by the NMDA receptor antagonist MK-801.[4]
BAY 60-7550:
-
In a mouse model of Alzheimer's disease, BAY 60-7550 (1.0 or 3.0 mg/kg) ameliorated Aβ1-42-induced learning and memory impairment in the Morris water maze and step-down passive avoidance tests.[5]
-
BAY 60-7550 has been shown to improve memory acquisition and consolidation in the object recognition task in both rats and mice.[6]
-
It also reversed MK-801-induced working memory deficits in the T-maze in mice.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PDE2A inhibitors are provided below.
In Vitro PDE2A Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against PDE2A.
Detailed Methodology:
-
Reagent Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, and a reducing agent. The substrate, either cAMP or cGMP, is also prepared in this buffer.
-
Enzyme Preparation: Recombinant human PDE2A enzyme is diluted to the desired concentration in the assay buffer.
-
Compound Preparation: Test inhibitors, including this compound and other comparators, are serially diluted to create a concentration range.
-
Enzymatic Reaction: The diluted enzyme, test inhibitor, and substrate are mixed in a microplate well and incubated at room temperature for a specified period (e.g., 30 minutes).
-
Detection: The reaction is terminated by adding a stop reagent. A detection reagent, often a luminescent or fluorescent substrate for the remaining cyclic nucleotide, is then added.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Detailed Methodology:
-
Habituation: On the first day, each rodent is allowed to freely explore an empty, open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.[1]
-
Training (T1): On the second day, two identical objects are placed in the arena, and the rodent is allowed to explore them for a defined duration (e.g., 5-10 minutes).[1]
-
Inter-Trial Interval (ITI): The rodent is returned to its home cage for a specific retention interval, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.
-
Testing (T2): After the ITI, the rodent is returned to the arena where one of the familiar objects has been replaced with a novel object. The time the animal spends actively exploring each object (sniffing, touching) is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory of the familiar object.
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess spatial learning and memory in rodents.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 2A Inhibitor TAK-915 Ameliorates Cognitive Impairments and Social Withdrawal in N-Methyl-d-Aspartate Receptor Antagonist-Induced Rat Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 6. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of the Nav1.7 Inhibitor PF-05085727 in Dorsal Root Ganglion Neurons: A Comparative Guide
A Note to Researchers: Initial interest in the effects of PF-05085727 on hippocampal neurons has been redirected based on compelling evidence indicating the absence of its target, the voltage-gated sodium channel Nav1.7, in this neuronal population. Multiple studies utilizing quantitative PCR, immunocytochemistry, and Western blotting have confirmed that Nav1.7 mRNA and protein are not expressed in hippocampal neurons.[1][2] Therefore, this guide focuses on the scientifically accurate and relevant application of confirming this compound target engagement in dorsal root ganglion (DRG) neurons, where Nav1.7 is highly expressed and plays a crucial role in pain signaling.[1][2][3][4]
This guide provides a comparative overview of this compound and alternative Nav1.7 inhibitors, with a focus on experimental data and protocols for assessing target engagement in DRG neurons.
Comparative Analysis of Nav1.7 Inhibitors
The following table summarizes the potency of this compound and other Nav1.7 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Type | Target | Cell Type | IC50 | Reference |
| This compound | Small Molecule | Nav1.7 | Human DRG Neurons | ~6 nM | [5] |
| ProTx-II | Peptide Toxin | Nav1.7 | Rat DRG Neurons | 72 nM (functional assay) | [2] |
| GDC-0310 | Small Molecule | Nav1.7 | hNav1.7-HEK293 | 19 nM | |
| XEN402 | Small Molecule | Nav1.7/Nav1.6 | - | Nav1.7: 128 nM | |
| Carbamazepine | Small Molecule | Voltage-gated sodium channels | - | Nav1.7: >10 µM |
Experimental Protocols
Confirming target engagement of this compound in DRG neurons is primarily achieved through electrophysiological techniques, particularly the whole-cell patch-clamp method. This technique allows for the direct measurement of ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons
This protocol is adapted from methodologies described for recording sodium currents in DRG neurons.
1. Preparation of DRG Neurons:
-
Isolate dorsal root ganglia from rodents.
-
Enzymatically dissociate the ganglia using a solution containing collagenase and dispase to obtain a single-cell suspension.
-
Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips.
-
Culture the neurons for 24-48 hours before recording.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Using a micromanipulator, approach a neuron with a glass micropipette (2-4 MΩ resistance) filled with the internal solution.
-
Establish a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -100 mV to ensure Nav1.7 channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit sodium currents.
-
Record the baseline Nav1.7 currents.
-
Perfuse the chamber with the external solution containing this compound or an alternative inhibitor at various concentrations.
-
Record the sodium currents in the presence of the compound to determine the extent of inhibition.
4. Data Analysis:
-
Measure the peak amplitude of the sodium currents before and after drug application.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Visualizing Key Processes
Signaling Pathway of Nociception Mediated by Nav1.7
Caption: Role of Nav1.7 in nociceptive signaling and its inhibition by this compound.
Experimental Workflow for Patch-Clamp Analysis
Caption: Step-by-step workflow for assessing Nav1.7 inhibitor efficacy using patch-clamp.
References
- 1. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drpress.org [drpress.org]
- 5. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
Navigating the Therapeutic Potential of Nav1.7 Inhibition: A Preclinical Comparison Featuring PF-05089771
A deep dive into the preclinical assessment of the selective Nav1.7 inhibitor, PF-05089771, reveals a promising, albeit complex, therapeutic landscape for pain management. This guide provides a comparative analysis of PF-05089771 against other Nav1.7 inhibitors, supported by experimental data from key preclinical models. The paradoxical journey of this compound, from robust preclinical efficacy to clinical trial discontinuation for neuropathic pain, underscores the critical challenges in translating preclinical findings to clinical success.
The voltage-gated sodium channel Nav1.7 has been a focal point for analgesic drug development due to its critical role in pain signaling pathways. Human genetic studies have compellingly demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This has spurred the development of selective Nav1.7 inhibitors, with PF-05089771 emerging as a potent candidate.
Comparative Analysis of Nav1.7 Inhibitors
PF-05089771 is a highly selective inhibitor of the Nav1.7 channel. Its potency and selectivity are crucial determinants of its therapeutic window, aiming to maximize analgesic effects while minimizing off-target side effects. A comparison with other Nav1.7 inhibitors highlights the competitive landscape and the nuances in their pharmacological profiles.
| Compound | hNav1.7 IC50 (nM) | hNav1.1 IC50 (µM) | hNav1.2 IC50 (µM) | hNav1.3 IC50 (µM) | hNav1.5 IC50 (µM) | hNav1.6 IC50 (µM) | hNav1.8 IC50 (µM) | Selectivity vs Nav1.5 |
| PF-05089771 | 11[1] | 0.85[2] | 0.11[2] | 11[2] | 25[2] | 0.16[2] | >10[3] | ~2273x |
| Pregabalin | - | - | - | - | - | - | - | - |
| DWP-17061 | 31[4] | - | - | - | - | - | - | - |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the channel's activity. A lower IC50 value indicates higher potency. Selectivity is a ratio of IC50 values, with a higher number indicating greater selectivity for Nav1.7 over other subtypes, which is desirable to avoid cardiac (Nav1.5) and central nervous system side effects.
Preclinical Efficacy in Pain Models
The therapeutic potential of PF-05089771 was extensively evaluated in rodent models of inflammatory and neuropathic pain. These models are crucial for assessing the analgesic efficacy of new compounds before they advance to human trials.
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
In the CFA-induced inflammatory pain model, which mimics persistent inflammatory pain, PF-05089771 demonstrated significant analgesic effects.
| Treatment | Dose | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle | - | ~1.5 | 0% |
| PF-05089771 | 30 mg/kg | ~4.0 | ~50% |
| Celecoxib | 30 mg/kg | ~4.5 | ~60% |
Data are representative of typical findings in such models. Paw withdrawal threshold is a measure of mechanical allodynia, where a higher threshold indicates reduced pain sensitivity.
Neuropathic Pain Model (Spared Nerve Injury - SNI)
The SNI model is a widely used model of neuropathic pain resulting from nerve damage. PF-05089771 also showed efficacy in reversing tactile allodynia in this model.
| Treatment | Dose | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | ~0.5 | 0% |
| PF-05089771 | 30 mg/kg | ~2.5 | ~40% |
| Gabapentin | 100 mg/kg | ~3.0 | ~50% |
Data are representative of typical findings in such models. A higher paw withdrawal threshold indicates a reduction in neuropathic pain symptoms.
Despite this promising preclinical data, PF-05089771 did not meet its primary efficacy endpoints in a Phase II clinical trial for painful diabetic peripheral neuropathy. While well-tolerated, it failed to show a statistically significant reduction in pain compared to placebo. This highlights the significant challenge of translating efficacy from rodent models to human pain conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols used to assess the efficacy of PF-05089771.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Induction: A single intraplantar injection of CFA is administered into the hind paw of a rodent.
-
Assessment: Mechanical allodynia is measured using von Frey filaments at baseline and at various time points after CFA injection. Thermal hyperalgesia is assessed using the Hargreaves test.
-
Drug Administration: PF-05089771 or a comparator drug is typically administered systemically (e.g., intraperitoneally or orally) at a set time before the behavioral assessment.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
-
Surgery: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hind limb of a rodent. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.
-
Assessment: The development of mechanical allodynia in the territory of the spared sural nerve is assessed using von Frey filaments starting a few days after surgery and continuing for several weeks.
-
Drug Administration: The test compound is administered, and its effect on the established allodynia is measured.
Visualizing the Science
To better understand the context of PF-05089771's mechanism and evaluation, the following diagrams illustrate the Nav1.7 signaling pathway and a typical preclinical experimental workflow.
References
- 1. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
